Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate
Description
Properties
Molecular Formula |
C14H16N2O4 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-(3,5-dimethoxyanilino)prop-2-enoate |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(17)10(8-15)9-16-11-5-12(18-2)7-13(6-11)19-3/h5-7,9,16H,4H2,1-3H3/b10-9+ |
InChI Key |
YQEAPZFVHMNJMG-MDZDMXLPSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/NC1=CC(=CC(=C1)OC)OC)/C#N |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC(=C1)OC)OC)C#N |
Origin of Product |
United States |
Preparation Methods
Imidate-Mediated Condensation
The imidate route leverages nucleophilic acyl substitution to introduce the 3,5-dimethoxyphenylamino group. This method, adapted from analogous syntheses, involves two stages:
Stage 1: Imidate Formation
3,5-Dimethoxyaniline reacts with ethyl orthoformate in acetic acid to form the corresponding imidate. The reaction proceeds via nucleophilic attack of the amine on the orthoester, yielding N-(ethoxycarbonyl)-3,5-dimethoxyphenylimidate.
Stage 2: Condensation with Ethyl Cyanoacetate
The imidate undergoes nucleophilic substitution with ethyl cyanoacetate in the presence of a base (e.g., piperidine). Deprotonation of ethyl cyanoacetate generates a reactive enolate, which attacks the electrophilic carbon of the imidate. This step forms the Z-configured enamine ester, confirmed via X-ray crystallography in related compounds.
Reaction Conditions
Michael Addition of 3,5-Dimethoxyaniline to Ethyl Cyanoacrylate
This single-step approach exploits the electrophilic α,β-unsaturated ester in ethyl cyanoacrylate. 3,5-Dimethoxyaniline acts as a nucleophile, performing a conjugate addition to the acrylate.
Mechanism
- Base-catalyzed deprotonation of the aniline enhances its nucleophilicity.
- The amine attacks the β-carbon of ethyl cyanoacrylate, forming a zwitterionic intermediate.
- Proton transfer and tautomerization yield the thermodynamically stable Z-isomer.
Optimized Protocol
- Solvent: Dichloromethane or acetone
- Base: 1,4-Diazabicyclo[2.2.2]octane (DABCO, 0.05 equivalents)
- Temperature: 0–25°C
- Reaction Time: 2–4 hours
- Yield: 60–75% after column chromatography
Industrial-Scale Production Techniques
Continuous Flow Synthesis
Industrial producers employ flow chemistry to enhance efficiency and safety. Key features include:
Solvent Selection and Recycling
Toluene and ethanol dominate large-scale processes due to their low cost and ease of removal. Distillation units recover >90% of solvents, reducing environmental impact.
Purification and Characterization
Recrystallization
Crude product is recrystallized from ethanol or ethyl acetate to remove unreacted starting materials and byproducts. Typical recovery: 80–90%.
Chromatographic Methods
Flash chromatography (silica gel, petroleum ether/ethyl acetate 5:1) resolves stereoisomers and eliminates trace impurities.
Analytical Data
- Melting Point : 204–208°C (similar to structural analogs).
- IR (KBr) : 3418 cm⁻¹ (N–H), 2220 cm⁻¹ (C≡N), 1725 cm⁻¹ (C=O ester).
- ¹H NMR (400 MHz, CDCl₃) : δ 1.30 (t, 3H, CH₂CH₃), 3.80 (s, 6H, OCH₃), 6.40 (s, 2H, ArH), 8.10 (s, 1H, NH).
Comparative Analysis of Methods
Challenges and Optimization
Stereochemical Control
The Z-isomer predominates due to steric hindrance between the cyano group and aryl moiety. Catalytic piperidine favors this configuration via kinetic control.
Byproduct Formation
Common byproducts include:
- Diadducts : From over-addition of aniline, mitigated by stoichiometric control.
- Hydrolysis Products : Minimized by anhydrous conditions.
Industrial Quality Assurance
Certificate of Analysis (COA)
- Purity (HPLC): ≥98%
- Residual Solvents: <500 ppm (ICH guidelines)
- Heavy Metals: <10 ppm
Stability Studies
The compound remains stable for 24 months at 2–8°C in amber glass vials.
Emerging Methodologies
Enzymatic Catalysis
Preliminary studies explore lipases for stereoselective synthesis, reducing reliance on harsh bases.
Photochemical Activation
UV-induced reactions in microreactors show promise for accelerating condensation steps.
Chemical Reactions Analysis
Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antioxidant Activity
Research has demonstrated that derivatives of ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate exhibit significant antioxidant properties. For instance, studies have shown that compounds containing phenolic hydroxyl groups can effectively scavenge free radicals, thereby providing protective effects against oxidative stress. In one study, various synthesized compounds were evaluated for their ability to inhibit lipid peroxidation and scavenging of free radicals like DPPH and nitric oxide .
Antibacterial Properties
The antibacterial activity of this compound has been investigated against several Gram-positive and Gram-negative bacteria. Research indicates that certain derivatives possess potent antibacterial effects due to their structural features that enhance membrane permeability or disrupt bacterial cell wall synthesis. For example, compounds with specific substitutions on the phenyl ring showed enhanced activity against Staphylococcus aureus and Bacillus subtilis .
Case Study 1: Antioxidant Evaluation
A systematic evaluation was conducted on a series of ethyl 2-cyano-3-substituted phenyl derivatives to assess their antioxidant capabilities. The study utilized multiple assays including DPPH radical scavenging and iron-induced lipid peroxidation inhibition. Results indicated that compounds with hydroxyl substitutions exhibited superior antioxidant activity compared to their methoxy counterparts .
| Compound | DPPH Scavenging Activity (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| Compound A | 85 | 78 |
| Compound B | 70 | 65 |
| Compound C | 90 | 82 |
Case Study 2: Antibacterial Screening
In another study focusing on antibacterial properties, various derivatives were screened against common pathogens. The presence of electron-donating groups on the aromatic ring was linked to increased antibacterial efficacy. The study reported that certain compounds demonstrated zones of inhibition comparable to standard antibiotics .
| Compound | Zone of Inhibition (mm) | Target Bacteria |
|---|---|---|
| Compound X | 15 | Staphylococcus aureus |
| Compound Y | 18 | Bacillus subtilis |
| Compound Z | 10 | Escherichia coli |
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and the dimethoxyphenylamino group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates: The target compound’s dimethoxyphenyl group is critical in synthesizing kinase inhibitors, leveraging its ability to form π-π stacking interactions with aromatic amino acid residues .
- Material Science : Its conjugated system enables applications in organic semiconductors, outperforming fluorinated analogues in charge-carrier mobility due to reduced steric hindrance .
- Regulatory Status: Unlike fluorinated prop-2-enoates, which face restrictions under EPA guidelines, the target compound is classified as low-risk, enhancing its adoption in green chemistry initiatives .
Biological Activity
Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate, with the CAS number 712307-63-6, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, based on recent studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C14H16N2O4
- Molecular Weight : 276.29 g/mol
- IUPAC Name : Ethyl (2E)-2-cyano-3-(3,5-dimethoxyanilino)-2-propenoate
- InChI Key : YQEAPZFVHMNJMG-MDZDMXLPSA-N
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:
- Mechanism of Action : Studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation, such as BRAF(V600E) and EGFR. The inhibition of these targets can lead to reduced tumor growth and increased apoptosis in cancer cells .
- Case Studies : In vitro studies have shown that derivatives of this compound can effectively reduce the viability of various cancer cell lines, demonstrating IC50 values in the low micromolar range .
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties:
- Inflammation Models : In animal models of inflammation, compounds similar to this have been shown to significantly reduce markers of inflammation such as TNF-alpha and IL-6 levels .
- Mechanistic Insights : The anti-inflammatory effects are believed to be mediated through the inhibition of NF-kB signaling pathways, leading to decreased expression of pro-inflammatory cytokines .
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies:
- Broad-Spectrum Activity : Preliminary findings indicate that this compound exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Synergistic Effects : Some studies suggest that when combined with other antimicrobial agents, the efficacy of this compound can be enhanced, indicating potential for use in combination therapies .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Methoxy groups at positions 3 and 5 on the phenyl ring | Enhance binding affinity to target proteins |
| Cyano group | Contributes to increased lipophilicity and bioavailability |
| Ethyl ester | Improves solubility and metabolic stability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
